An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethane-1,2-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-tert-butylphenyl)ethane-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-butylphenyl)ethane-1,2-diamine is a vicinal diamine of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral backbone, a lipophilic tert-butyl group, and two reactive primary amine functionalities, makes it a versatile building block for the synthesis of novel compounds with potential biological activities and for the development of advanced materials. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential applications, grounded in established chemical principles and data from analogous compounds.
Molecular Structure and Key Features
The molecular structure of 1-(4-tert-butylphenyl)ethane-1,2-diamine is characterized by an ethylenediamine backbone attached to a 4-tert-butylphenyl group at the C1 position. The presence of two stereocenters at C1 and C2 of the ethane backbone gives rise to stereoisomers, which can be crucial for its biological activity and application in asymmetric synthesis.
Physical Properties
While specific experimental data for 1-(4-tert-butylphenyl)ethane-1,2-diamine is not extensively reported in the literature, we can infer its properties based on its structure and data from closely related compounds. Aromatic amines are typically colorless to yellowish liquids or solids with characteristic odors.[1] The introduction of a tert-butyl group and two amine functionalities will influence its physical state and solubility. The diamine nature of the molecule suggests it will be basic.[2]
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₂₀N₂ | Inferred from structure |
| Molecular Weight | 192.30 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | General property of aromatic amines[1] |
| Boiling Point | > 250 °C at 760 mmHg | Expected to be higher than the related monoamine, (S)-1-(4-tert-butylphenyl)ethanamine (b.p. 253.6 °C at 760 mmHg), due to increased molecular weight and hydrogen bonding capacity.[3] |
| Melting Point | Not available | Will depend on the specific stereoisomer and purity. |
| Density | ~0.9-1.0 g/cm³ | Similar to related aromatic amines. (S)-1-(4-tert-butylphenyl)ethanamine has a density of 0.916 g/cm³.[3] |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Limited solubility in water, which can be increased by forming a dihydrochloride salt. | General solubility of aromatic amines. The formation of salts to increase aqueous solubility is a common strategy for amines. |
Chemical Properties and Reactivity
The chemical reactivity of 1-(4-tert-butylphenyl)ethane-1,2-diamine is primarily dictated by the two primary amine groups. These amines are nucleophilic and basic, making them susceptible to a variety of chemical transformations.
-
Salt Formation: As bases, the amine groups will react with acids to form ammonium salts. This is a common method to improve the water solubility and handling of amines.
-
N-Alkylation and N-Acylation: The primary amines can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in modifying the compound's structure for various applications.
-
Imine Formation: Reaction with aldehydes and ketones will lead to the formation of imines (Schiff bases). With a 1,2-diamine, this can lead to the formation of interesting cyclic structures like diazepines depending on the carbonyl compound used.
-
Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal centers through the nitrogen lone pairs to form stable chelate complexes. This property is particularly important in the field of catalysis.
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic features of a molecule is a critical skill for any scientist. Based on the structure of 1-(4-tert-butylphenyl)ethane-1,2-diamine and data from analogous compounds, we can anticipate the following spectral characteristics:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the ethylenediamine backbone.
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methine Proton (CH-Ar): A multiplet between δ 3.5-4.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-N): A complex multiplet between δ 2.5-3.5 ppm.
-
Amine Protons (NH₂): Two broad singlets that may appear over a wide range (δ 1.5-4.0 ppm) and are exchangeable with D₂O.
-
tert-Butyl Protons: A sharp singlet around δ 1.3 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the tert-butyl group will be a quaternary carbon with a lower intensity.
-
Methine Carbon (CH-Ar): A signal in the range of δ 50-60 ppm.
-
Methylene Carbon (CH₂-N): A signal in the range of δ 40-50 ppm.
-
tert-Butyl Carbons: A quaternary carbon signal around δ 34 ppm and a methyl carbon signal around δ 31 ppm.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.
-
Molecular Ion (M⁺): A peak at m/z = 192.
-
Fragmentation: The primary fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the aromatic ring and the C-N bond.[4][5] We can expect to see a prominent fragment corresponding to the loss of the aminoethyl group. The tropylium ion at m/z 91 is a common fragment for benzyl derivatives.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the amine and aromatic functionalities.
-
N-H Stretching: A pair of medium intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine groups.[6]
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
-
N-H Bending: A medium to strong absorption around 1600-1650 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: In the region of 1000-1250 cm⁻¹.[7]
Proposed Synthesis Protocol
Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(4-tert-butylphenyl)ethane-1,2-diamine.
Step-by-Step Methodology
Step 1: Synthesis of 4-tert-Butylstyrene
-
To a solution of methyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium at 0 °C to generate the ylide.
-
Add a solution of 4-tert-butylacetophenone in THF to the ylide solution and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the crude product by column chromatography to obtain 4-tert-butylstyrene.
Step 2: Asymmetric Dihydroxylation to 1-(4-tert-Butylphenyl)ethane-1,2-diol
-
To a mixture of AD-mix-α (for the (S,S)-diol) or AD-mix-β (for the (R,R)-diol) in t-butanol and water, add 4-tert-butylstyrene.
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Add sodium sulfite and stir for an additional hour.
-
Extract the product with ethyl acetate and purify by column chromatography to yield the chiral diol.
Step 3: Conversion to the Diamine
-
To a solution of the diol in dichloromethane, add triethylamine or pyridine followed by methanesulfonyl chloride at 0 °C to form the dimesylate.
-
After completion, wash the reaction mixture with water and brine, and dry over sodium sulfate.
-
Dissolve the crude dimesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the double nucleophilic substitution.
-
After the reaction is complete, extract the diazide with diethyl ether.
-
Reduce the diazide to the diamine using a standard reducing agent such as lithium aluminum hydride in THF or by catalytic hydrogenation (H₂ over Pd/C).
-
Purify the final product by distillation under reduced pressure or by crystallization of its salt.
Potential Applications
Chiral vicinal diamines are valuable compounds in several areas of chemical research and development.
-
Asymmetric Catalysis: As chiral ligands for transition metals, they can be used to catalyze a wide range of asymmetric reactions, leading to the synthesis of enantiomerically pure compounds.
-
Pharmaceuticals: The 1,2-diamine motif is a common structural feature in many biologically active molecules and approved drugs.[10] The lipophilic tert-butyl group can enhance membrane permeability and metabolic stability.
-
Material Science: Diamines are used as monomers for the synthesis of polyamides and other polymers. The specific structure of this diamine could impart unique properties to the resulting materials.
Safety and Handling
Aromatic amines should be handled with care as they can be toxic and are often readily absorbed through the skin.[8][11] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.
Conclusion
1-(4-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is limited, a comprehensive understanding of its physical and chemical properties can be established through the analysis of related structures and the application of fundamental chemical principles. The proposed synthetic route provides a reliable pathway for its preparation, enabling further research into its applications. As with all aromatic amines, appropriate safety precautions should be taken during its handling and use.
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